molecular formula C15H21N3O4 B1387369 Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate CAS No. 1171779-72-8

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Cat. No. B1387369
M. Wt: 307.34 g/mol
InChI Key: NBNBAOPRASNOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C15H21N3O4 . It is a solid substance .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” were not found, nitration of methyl benzoate can be achieved through the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . This reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” consists of 43 atoms: 21 Hydrogen atoms, 15 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is a solid substance . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Catalysis and Green Chemistry

    • Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
    • In a study, the solid acids of zirconium metal solids fixed with various substances were studied . It was determined that zirconium metal catalysts with fixed Ti had the best activity .
    • The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
  • Electrophilic Aromatic Substitution

    • Nitric and sulfuric acid react to form the nitronium ion electrophile .
    • Nucleophilic π electrons attack the nitronium ion giving methyl 3-nitrobenzoate .
    • The nitro group is a strong electron withdrawing group and enhances the preexisting deshielding from the methyl ester group .
    • Methyl 3-nitrobenzoate also lacks symmetry compared to methyl benzoate . Loss of symmetry means that the 6 carbons of the benzyl ring now resonate as 6 signals .
  • Nitration of Benzene and Methylbenzene

    • Nitration happens when one (or more) of the hydrogen atoms on the benzene ring is replaced by a nitro group, NO2 .
    • Benzene is treated with a mixture of concentrated nitric acid and concentrated sulphuric acid at a temperature not exceeding 50°C .
    • The nitration of methylbenzene (toluene) is about 25 times faster than that of benzene . This means that you would use a lower temperature to prevent more than one nitro group being substituted .
  • Ester Hydrolysis

    • Esters can be cleaved back into a carboxylic acid and an alcohol by reaction with water and a base .
    • The reaction is called a saponification from the Latin sapo which means soap .
    • The name comes from the fact that soap used to be made by the ester hydrolysis of fats .
  • Organic Synthesis

    • Methyl benzoate compounds, including “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate”, can be used in organic synthesis .
    • These compounds can serve as building blocks for the synthesis of more complex organic molecules .
    • The nitro group in “Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” can undergo various reactions, such as reduction to an amine, which can further react with other compounds .

Safety And Hazards

“Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and using personal protective equipment as required .

properties

IUPAC Name

methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNBAOPRASNOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.